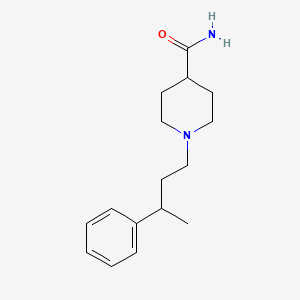
1-(3-phenylbutyl)-4-piperidinecarboxamide
描述
1-(3-phenylbutyl)-4-piperidinecarboxamide, also known as PB-22, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. PB-22 is a research chemical that is structurally similar to the psychoactive compound found in marijuana, delta-9-tetrahydrocannabinol (THC). However, unlike THC, PB-22 is not a naturally occurring compound and has been synthesized in a laboratory setting.
作用机制
1-(3-phenylbutyl)-4-piperidinecarboxamide acts on the endocannabinoid system, which is a complex system of receptors and neurotransmitters that is involved in a variety of physiological processes including pain sensation, immune function, and mood regulation. 1-(3-phenylbutyl)-4-piperidinecarboxamide binds to the CB1 and CB2 receptors in the endocannabinoid system, which are primarily located in the brain and immune system, respectively. This binding results in the activation of various signaling pathways that ultimately lead to the observed physiological effects of 1-(3-phenylbutyl)-4-piperidinecarboxamide.
Biochemical and Physiological Effects
1-(3-phenylbutyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory and analgesic properties, which have been attributed to its ability to modulate the endocannabinoid system. Additionally, 1-(3-phenylbutyl)-4-piperidinecarboxamide has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Other potential therapeutic applications of 1-(3-phenylbutyl)-4-piperidinecarboxamide include the treatment of anxiety, depression, and neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of 1-(3-phenylbutyl)-4-piperidinecarboxamide as a research chemical is its high potency, which allows for smaller quantities to be used in experiments. Additionally, 1-(3-phenylbutyl)-4-piperidinecarboxamide has a relatively long half-life, which allows for sustained effects to be observed over a longer period of time. However, one of the limitations of 1-(3-phenylbutyl)-4-piperidinecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 1-(3-phenylbutyl)-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-(3-phenylbutyl)-4-piperidinecarboxamide may have potential applications in the treatment of addiction, as it has been shown to modulate the reward pathways in the brain. Further research is needed to fully understand the potential therapeutic applications of 1-(3-phenylbutyl)-4-piperidinecarboxamide and to determine the optimal dosages and administration methods for these applications.
科学研究应用
1-(3-phenylbutyl)-4-piperidinecarboxamide has been studied extensively in the scientific community for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, 1-(3-phenylbutyl)-4-piperidinecarboxamide has been investigated for its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
属性
IUPAC Name |
1-(3-phenylbutyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13(14-5-3-2-4-6-14)7-10-18-11-8-15(9-12-18)16(17)19/h2-6,13,15H,7-12H2,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTXYMCYYBLZLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCC(CC1)C(=O)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylbutyl)-4-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,8-dichloro-3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one](/img/structure/B3850882.png)
![1-methyl-4-{3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B3850896.png)
![1,3,3-trimethyl-6-(3-pyridinylmethyl)-6-azabicyclo[3.2.1]octane](/img/structure/B3850902.png)
![1,3,3-trimethyl-6-(3-nitrobenzyl)-6-azabicyclo[3.2.1]octane](/img/structure/B3850908.png)
![(4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B3850912.png)
![ethyl N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N-methylglycinate](/img/structure/B3850920.png)

![6,8-dichloro-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3850940.png)
![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B3850941.png)
![1-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B3850944.png)
![1-[2-(allyloxy)benzyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3850951.png)
![1-[2-(allyloxy)benzyl]-4-piperidinecarboxamide](/img/structure/B3850966.png)
![1-acetyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B3850974.png)
![1,5-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3850985.png)